molecular formula C11H9F3O B1309961 3-Buten-2-one, 4-(3-trifluoromethylphenyl)- CAS No. 80992-92-3

3-Buten-2-one, 4-(3-trifluoromethylphenyl)-

Cat. No. B1309961
CAS RN: 80992-92-3
M. Wt: 214.18 g/mol
InChI Key: WIFIQCQDQCBMCM-AATRIKPKSA-N
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Description

The compound "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-" is a fluorinated organic molecule that is of interest due to its potential applications in various chemical reactions and its unique physical and chemical properties. The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated analogues of organic compounds, such as those related to "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-", has been explored in several studies. For instance, the synthesis of 4-butyl-4′-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl and its higher fluorinated analogues has been reported, highlighting the relationship between molecular structure and mesomorphic properties . Additionally, the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives through Wittig methylenation of corresponding 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones has been described, providing a pathway to functionalized (trifluoromethyl)benzenes and pyridines . These methods demonstrate the feasibility of synthesizing complex fluorinated compounds that share structural similarities with "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-".

Molecular Structure Analysis

Quantum mechanical calculations and spectroscopic investigations have been used to analyze the molecular structure of related fluorinated compounds. For example, a study using Density Functional Theory (DFT) has provided insights into the molecular structural parameters and vibrational frequencies of a compound with a trifluoromethyl group attached to a pyrazolyl benzene sulfonamide . Such computational studies are essential for understanding the electronic structure and reactivity of "3-Buten-2-one, 4-(3-trifluoromethylphenyl)-".

Chemical Reactions Analysis

The reactivity of compounds containing the trifluoromethyl group has been the subject of research, with studies examining how these molecules participate in chemical reactions. A study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols has shown the formation of both addition-elimination and substitution products, indicating the versatility of such compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the trifluoromethyl group. The dielectric study of synthesized compounds has revealed a trade-off between low dielectric anisotropy and lower clearing points, which is significant for materials science applications . Furthermore, the synthesis of 3-(trifluoromethyl)-1,1′-biphenyl and its identification through NMR and IR spectroscopy has contributed to the understanding of the physical properties of such molecules . The redox properties of fluorinated compounds have also been investigated, providing insights into their electrochemical behavior .

Scientific Research Applications

Trifluoromethylation in Organic Synthesis

3-Buten-2-one, 4-(3-trifluoromethylphenyl)- plays a significant role in the trifluoromethylation of α,β-unsaturated ketones. This process is vital in organic synthesis, creating trifluoromethylated compounds, which are important in various chemical applications due to their unique properties and reactivities (Sato et al., 2006).

Synthesis of CF3 Substituted Aldehydes

The compound is used in synthesizing CF3 substituted 3-aryl- or 3-hetarylacroleins. These reactions are highly stereoselective, mainly producing E-isomers of aldehydes, demonstrating the compound's utility in creating specific molecular configurations (Baraznenok et al., 1998).

Reactions with Benzenethiols

In studies involving reactions with benzenethiols, 3-Buten-2-one, 4-(3-trifluoromethylphenyl)- is used to produce addition-elimination and substitution products. These reactions are essential in understanding the reactivity of benzenethiols and related compounds (Zhao et al., 2010).

Electrochemical Conversion

This compound is also significant in the field of electrochemistry. It is used in the electrocatalytic hydrogenation of ketones, providing insights into the conversion processes of organic compounds and their electrochemical behaviors (Bryan & Grimshaw, 1997).

Peptide Synthesis

Another interesting application is in peptide synthesis. The compound serves as a protecting group for the N-H terminal of amino acids, demonstrating its utility in the intricate processes of synthesizing peptides and proteins (Gorbunova et al., 1991).

Nucleophilic Substitution and Elimination Reactions

It is also utilized in studying nucleophilic substitution and elimination reactions at tertiary carbon. These studies are fundamental to understanding organic reaction mechanisms and designing new synthetic routes (Toteva & Richard, 1996).

properties

IUPAC Name

(E)-4-[3-(trifluoromethyl)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(15)5-6-9-3-2-4-10(7-9)11(12,13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFIQCQDQCBMCM-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876674
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Buten-2-one, 4-(3-trifluoromethylphenyl)-

CAS RN

80992-92-3
Record name 3-Buten-2-one, 4-(3-trifluoromethylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080992923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Buten-2-one,4-(3-CF3-phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 ml single neck flask was charged 7.5 g (43.1 mmoles,1.0 eq) of m-trifluoromethylbenzaldehyde dissolved in 15 ml of acetone. To this was added 17.2 g of 10% aqueous sodium hydroxide solution (43 mmoles, 1.0 eq), dropwise and during the course of addition, temperature was kept no higher than 25° C., while the mixture was agitated continuously for 30 minutes. To the mixture was added 50 ml of water, followed by 100 ml of ethyl acetate, the phases were separated and the organic phase was washed with water three times and then dried, and concentrated to obtain 9.5 g of 4-(3-trifluoromethylphenyl)-3-buten-2-one as a faintly yellow oil in 88.7% yield.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
reactant
Reaction Step Five

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